molecular formula C14H14N2O B5842886 3-phenyl-N-(pyridin-2-yl)propanamide

3-phenyl-N-(pyridin-2-yl)propanamide

Cat. No.: B5842886
M. Wt: 226.27 g/mol
InChI Key: KQDIISKPSSJLBO-UHFFFAOYSA-N
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Description

3-Phenyl-N-(pyridin-2-yl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a pyridin-2-yl moiety on the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting microbial pathogens, particularly Mycobacterium tuberculosis .

Properties

IUPAC Name

3-phenyl-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(16-13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIISKPSSJLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-2-yl)propanamide typically involves the reaction of 3-pyridin-2-ylpropanoic acid with phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Starting Materials: 3-pyridin-2-ylpropanoic acid and phenylisocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 50-80°C.

    Catalyst: A catalyst such as triethylamine or pyridine may be used to enhance the reaction rate.

    Product Isolation: The product is isolated by filtration and purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

3-phenyl-N-(pyridin-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact mechanism depends on the specific application and target of interest. For example, in medicinal chemistry, it may bind to a receptor site, altering the receptor’s activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs
Compound Name R Group on Amide Nitrogen Key Modifications Biological Activity Source
3-Phenyl-N-(pyridin-2-yl)propanamide Pyridin-2-yl None Potential antimycobacterial activity (inferred from analogs)
7904688 (Compound 12) 4-Piperidin-1-ylphenyl Thiourea linkage Dual inhibition of PyrG (CTP synthetase) and PanK (pantothenate kinase); prodrug requiring EthA activation
N-Isopropyl-3-phenylpropanamide Isopropyl Aliphatic substituent No reported bioactivity; used in lab synthesis
44-THP (Compound 44-THP) Pyridin-2-yl + oxyimino group Oxyimino and tetrahydro-2H-pyranyl Synthesized via click chemistry; activity not reported

Mechanistic Insights

  • 7904688 (Compound 12): This analog incorporates a thiourea group, enabling prodrug activation by EthA monooxygenase to generate sulfone metabolites (e.g., compound 13) that inhibit both PyrG and PanK enzymes. This dual-target mechanism disrupts CTP and CoA biosynthesis, critical for M. tuberculosis survival .
  • N-Isopropyl-3-phenylpropanamide : The absence of an aromatic nitrogen substituent likely reduces target affinity, as seen in its lack of reported bioactivity .

Structure-Activity Relationships (SAR)

Pyridin-2-yl Group : Essential for binding to bacterial enzymes (e.g., PanK), as observed in 7904688 and the target compound.

Thiourea vs. Amide Linkages : Thiourea derivatives (e.g., 7904688) exhibit prodrug behavior, whereas amides like this compound may act directly without requiring metabolic activation.

Substituent Effects : Bulky groups (e.g., tetrahydro-2H-pyranyl in 44-THP) improve solubility but may sterically hinder enzyme interactions .

Antimycobacterial Potential

tuberculosis. For example:

  • 7904688 : MIC of 0.5–1.0 µg/mL against M. tuberculosis H37Rv, with low cytotoxicity (HepG2, A549 cells) .
  • 5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882) : A related compound showing synergistic effects with EthA activation .

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